N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a piperidine core substituted with a 1,2,5-thiadiazole heterocycle at the N1 position and a benzamide group at the C4 position. The benzamide moiety is further modified with a trifluoromethoxy (-OCF₃) group at the meta position.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)24-12-3-1-2-10(8-12)14(23)20-11-4-6-22(7-5-11)13-9-19-25-21-13/h1-3,8-9,11H,4-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLFVVCOXIELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with a trifluoromethoxy-substituted benzoyl chloride under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the nitro group may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- Research indicates that rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride has potential as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter analogs suggests it may influence dopaminergic and serotonergic pathways, making it a candidate for studying treatments for conditions such as depression and anxiety disorders .
- Antidepressant Activity :
- Pain Management :
Pharmacological Studies
-
Pharmacokinetics :
- Studies on the pharmacokinetics of rac-ethyl 3-[(1R,3R)-3-aminocyclopentyl]propanoate hydrochloride indicate favorable absorption and distribution characteristics. The compound demonstrates a moderate half-life, suggesting potential for sustained therapeutic effects with appropriate dosing regimens .
- Safety and Toxicology :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level and to identify potential therapeutic applications.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring, benzamide group, or appended functional groups. Below is a systematic comparison based on synthesis, physicochemical properties, and bioactivity data from the evidence.
Substituent Variations on the Piperidine Ring
Compounds with modifications to the piperidine ring’s N1 position demonstrate significant variability in synthetic yields and molecular weights:
Key Observations :
- The 4-aminobenzyl substituent (e.g., compound 6e ) yields higher synthesis efficiency (65.2%) compared to bulkier groups like guanidinobenzyl (25.0% for 17e ).
- Its electron-withdrawing nature may also enhance metabolic stability.
Benzamide Modifications
Variations in the benzamide group influence lipophilicity and molecular weight:
Key Observations :
- The trifluoromethoxy group (-OCF₃) in the target compound increases lipophilicity compared to difluoromethoxy (-OCF₂H, 376.18 Da in 6f ) or unfluorinated analogs (e.g., nicotinamide in 17g ). This modification may enhance blood-brain barrier penetration or target binding affinity.
- Nicotinamide derivatives (e.g., 17g) exhibit lower yields (20.7%), possibly due to challenges in coupling polar heterocycles.
Urea and Thiourea Derivatives
Urea/thiourea-functionalized analogs highlight trade-offs between synthetic complexity and bioactivity:
Key Observations :
- Thiourea derivatives (e.g., 8a ) show higher yields (64.2%) than urea analogs (55.2% for 7a ), likely due to improved solubility during synthesis.
Bioactivity Insights
For example, guanidino- and imidazolyl-substituted compounds (e.g., 17h–i ) may modulate adipogenesis, suggesting that the thiadiazole and trifluoromethoxy groups in the target compound could similarly influence metabolic pathways.
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects based on recent research findings.
The synthesis of this compound generally involves several key steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization reactions using sulfur and nitrogen-containing reagents.
- Piperidine Ring Formation : The piperidine ring is created via hydrogenation of pyridine derivatives or through cyclization involving amines and aldehydes.
- Coupling Reaction : The final compound is formed by coupling the thiadiazole and piperidine rings with a trifluoromethoxy-substituted benzoyl chloride using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.
Anticancer Properties
Research indicates that compounds with a thiadiazole moiety exhibit notable anticancer properties. For instance, derivatives containing the 1,2,5-thiadiazole structure have shown selective activity against various cancer cell lines. An important study demonstrated that related compounds inhibited the Abl protein kinase with an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line, suggesting potential applications in leukemia treatment .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Thiadiazole derivative | Abl protein kinase | 7.4 | K562 (myelogenous leukemia) |
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives are also recognized for their antimicrobial properties. A review highlighted that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents.
| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|---|
| Thiadiazole derivative | S. aureus | 32.6 | Itraconazole (47.5) |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activities that are crucial in various signaling pathways associated with disease progression .
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in preclinical settings:
- A study involving a series of thiadiazole-based compounds demonstrated that modifications to the piperidine and trifluoromethoxy groups could enhance anticancer activity while reducing toxicity profiles.
- Another investigation focused on the antimicrobial efficacy of these compounds against resistant bacterial strains, showing promising results that warrant further exploration in clinical settings .
Q & A
Q. What synthetic routes are commonly used to prepare N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide, and what coupling agents are preferred?
The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key steps include:
- Piperidine-thiadiazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1,2,5-thiadiazole moiety to the piperidine ring .
- Amide bond formation : Carbodiimide-based reagents like HATU or HBTU are used with tertiary amine bases (e.g., Et₃N) in solvents such as THF or DMF to couple the benzamide group .
- Purification via silica gel column chromatography is standard to isolate the final product .
Q. How is structural integrity confirmed post-synthesis?
A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for biological assays) .
Q. Which biological targets are hypothesized for this compound based on structural analogs?
Structural analogs (e.g., thiadiazole- and piperidine-containing compounds) suggest interactions with:
- Enzymes : Kinases or proteases due to the amide group’s hydrogen-bonding potential .
- GPCRs : The piperidine-thiadiazole scaffold resembles ligands for neurotransmitter receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for the amide bond formation step?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions .
- Temperature control : Reactions performed at 0–5°C reduce racemization .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions or off-target effects. Mitigation includes:
- Orthogonal assays : Use fluorescence-based and radiometric assays to cross-validate target engagement .
- Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity .
- Physicochemical profiling : Measure logP and solubility to assess bioavailability confounding in cellular assays .
Q. How should a structure-activity relationship (SAR) study be designed for this compound?
Key considerations for SAR:
- Functional group variation : Modify the trifluoromethoxy group to assess electronic effects (e.g., replace with -CF₃ or -OCH₃) .
- Scaffold hopping : Replace the thiadiazole with triazole or oxadiazole to evaluate heterocycle contributions .
- Computational modeling : Use molecular docking to prioritize analogs with predicted binding affinity .
Q. What side reactions occur during synthesis, and how are they minimized?
Common issues include:
- Thiadiazole ring oxidation : Avoid strong oxidizers; use inert atmospheres (N₂/Ar) during coupling .
- Piperidine N-alkylation : Protect the piperidine nitrogen with Boc groups before functionalization .
- Byproduct formation : Monitor reactions via TLC and quench intermediates (e.g., with aqueous NaHCO₃) .
Q. How can metabolic stability be improved for in vivo studies?
Strategies include:
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450 metabolism .
- Prodrug design : Mask the amide as an ester to enhance permeability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
